molecular formula C13H27NO3 B12848679 tert-Butyl (6-hydroxyoctyl)carbamate

tert-Butyl (6-hydroxyoctyl)carbamate

Cat. No.: B12848679
M. Wt: 245.36 g/mol
InChI Key: VDSIWLJSQZDJQK-UHFFFAOYSA-N
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Description

tert-Butyl (6-hydroxyoctyl)carbamate: is an organic compound characterized by the presence of a tert-butyl carbamate group attached to a 6-hydroxyoctyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-hydroxyoctyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-amino-1-octanol. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+6-amino-1-octanoltert-Butyl (6-hydroxyoctyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{6-amino-1-octanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+6-amino-1-octanol→tert-Butyl (6-hydroxyoctyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (6-hydroxyoctyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the specific reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(6-hydroxyoctyl)carbamate

InChI

InChI=1S/C13H27NO3/c1-5-11(15)9-7-6-8-10-14-12(16)17-13(2,3)4/h11,15H,5-10H2,1-4H3,(H,14,16)

InChI Key

VDSIWLJSQZDJQK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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